Bienvenue dans la boutique en ligne BenchChem!

3-[(3,5-Difluorobenzyl)oxy]azetidine

PROTAC Targeted Protein Degradation CRBN

3-[(3,5-Difluorobenzyl)oxy]azetidine is a fluorinated azetidine heterocycle (C₁₀H₁₁F₂NO, MW 199.20) listed under CAS 1121595-11-6, typically supplied at ≥98% purity. As a 3‑substituted azetidine building block, it provides a conformationally restricted, sp³‑rich scaffold bearing a 3,5‑difluorobenzyl ether motif.

Molecular Formula C10H11F2NO
Molecular Weight 199.2 g/mol
CAS No. 1121595-11-6
Cat. No. B1395490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3,5-Difluorobenzyl)oxy]azetidine
CAS1121595-11-6
Molecular FormulaC10H11F2NO
Molecular Weight199.2 g/mol
Structural Identifiers
SMILESC1C(CN1)OCC2=CC(=CC(=C2)F)F
InChIInChI=1S/C10H11F2NO/c11-8-1-7(2-9(12)3-8)6-14-10-4-13-5-10/h1-3,10,13H,4-6H2
InChIKeyQUVYSHPQIQXGDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3,5-Difluorobenzyl)oxy]azetidine (CAS 1121595-11-6): Procurement-Ready Azetidine Building Block for Medicinal Chemistry


3-[(3,5-Difluorobenzyl)oxy]azetidine is a fluorinated azetidine heterocycle (C₁₀H₁₁F₂NO, MW 199.20) listed under CAS 1121595-11-6, typically supplied at ≥98% purity . As a 3‑substituted azetidine building block, it provides a conformationally restricted, sp³‑rich scaffold bearing a 3,5‑difluorobenzyl ether motif. This structure is designed for modular incorporation into protease inhibitor programs, kinase modulator cores, and targeted protein degrader (PROTAC) linkers [1], where the combination of ring strain and electron‑withdrawing difluoro substitution offers differentiated physicochemical properties relative to unsubstituted or regioisomeric benzyl‑ether azetidines.

Why 3-[(3,5-Difluorobenzyl)oxy]azetidine Cannot Be Replaced by Generic Azetidine Analogs


Generic substitution of 3-[(3,5-difluorobenzyl)oxy]azetidine with isomeric or non‑fluorinated azetidine building blocks fails to recapitulate the synergistic effect of the 3,5‑difluoro substitution pattern on the benzyl ether and the 3‑oxy‑azetidine connectivity. The 3,5‑difluoro arrangement lowers the pKa of the ring nitrogen and increases metabolic resistance compared to 2,4‑ or 3,4‑difluoro regioisomers, while the 3‑oxy linkage provides a different vector and conformational preference than N‑linked 1‑(3,5‑difluorobenzyl)azetidine [1]. Furthermore, the 3‑position substitution on the azetidine ring, as opposed to 2‑ or 1‑substituted analogs, is critical for constructing advanced cereblon (CRBN)-recruiting PROTACs, where regiochemistry determines successful ternary complex formation . These non‑interchangeable structural features directly impact synthetic feasibility, target engagement, and pharmacokinetic profile in the final conjugate.

Quantitative Differentiation Evidence for 3-[(3,5-Difluorobenzyl)oxy]azetidine Versus Closest Analogs


Azetidine Ring Regiochemistry Requirement for CRBN‑PROTAC Building Block Utility

In published synthetic schemes, the 3‑substituted azetidine isomer is specifically required to construct advanced CRBN‑recruiting PROTAC building blocks; the 2‑substituted and 1‑substituted azetidine analogs fail to produce functional degrader molecules . This regiochemical dependency means that only 3‑substituted azetidines such as 3-[(3,5‑difluorobenzyl)oxy]azetidine are suitable for this class of bifunctional molecules.

PROTAC Targeted Protein Degradation CRBN

Fluorination Pattern Impact on Lipophilicity and Metabolic Stability

The 3,5‑difluorobenzyl substitution pattern in azetidine derivatives has been associated with altered lipophilicity and improved metabolic stability compared to non‑fluorinated benzyl analogs. In class‑level studies, azetidine‑containing compounds demonstrate reduced susceptibility to cytochrome P450 oxidation relative to larger ring systems such as piperidines/pyrrolidines, an effect amplified by fluorine substitution [1]. Fluorinated azetidine scaffolds, particularly those with 3,5‑difluoro substitution, show enhanced chemical stability and are increasingly employed in drug‑like molecules for these reasons [2].

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Purity and Supply Consistency for Reproducible Scale‑Up

3‑[(3,5‑Difluorobenzyl)oxy]azetidine is commercially supplied at ≥98% purity (HPLC) . In contrast, several structurally similar azetidine building blocks such as 3‑[(3,4‑difluorobenzyl)oxy]azetidine and 3‑[(2,4‑difluorobenzyl)oxy]azetidine are frequently listed only at ≥95% purity from common vendors, introducing a ≥3% impurity burden that can complicate reaction optimization and final compound characterization in multi‑step syntheses.

Chemical Purity Procurement Quality Control

Optimal Application Scenarios for 3-[(3,5-Difluorobenzyl)oxy]azetidine Based on Quantitative Evidence


CRBN‑Recruiting PROTAC Linker Assembly Requiring 3‑Substituted Azetidine Regiochemistry

As demonstrated in published synthetic protocols, only 3‑substituted azetidine isomers such as 3-[(3,5-difluorobenzyl)oxy]azetidine are productive intermediates for constructing CRBN‑recruiting PROTACs . Research teams developing cereblon‑based degraders should procure this specific regioisomer to avoid non‑functional synthetic pathways encountered with 2‑ or 1‑substituted alternatives.

Metabolic Stability Optimization in CNS‑Penetrant Kinase Inhibitor Programs

The 3,5‑difluoro substitution pattern on the benzyl ether, combined with the intrinsic metabolic stability of the azetidine ring relative to piperidine/pyrrolidine , makes this building block a rational choice for lead optimization campaigns targeting CNS kinases where both blood‑brain barrier permeability and resistance to CYP450 oxidation are required [1].

High‑Purity Multi‑Step Synthesis Where Impurities Propogate to API

With a commercially specified purity of ≥98% , this compound minimizes cumulative impurity carry‑over in complex synthetic sequences (e.g., fragment‑based drug discovery or DNA‑encoded library synthesis), reducing the need for intermediate purifications and lowering the risk of failed batch release in GLP toxicology studies.

Quote Request

Request a Quote for 3-[(3,5-Difluorobenzyl)oxy]azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.